N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a chromenyl group, a thiazolidinone ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene and chromenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The chromenyl and thiazolidinone moieties can bind to active sites, modulating the activity of these targets. The compound may also influence cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2H-chromen-6-yl)propanamide: A simpler analog with similar chromenyl structure but lacking the thiazolidinone and thiophene groups.
2H-chromenes: A class of compounds with a chromene core, widely studied for their diverse biological activities.
Uniqueness
N-(2-oxo-2H-chromen-6-yl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of chromenyl, thiazolidinone, and thiophene moieties. This structural complexity provides a versatile platform for exploring various chemical reactions and biological activities, distinguishing it from simpler analogs and related compounds.
Properties
Molecular Formula |
C20H14N2O4S3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(2-oxochromen-6-yl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H14N2O4S3/c23-17(21-13-4-5-15-12(10-13)3-6-18(24)26-15)7-8-22-19(25)16(29-20(22)27)11-14-2-1-9-28-14/h1-6,9-11H,7-8H2,(H,21,23)/b16-11- |
InChI Key |
KGJOOUWJDGVCQD-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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